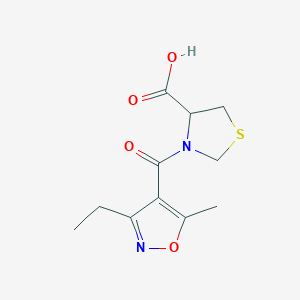

3-(3-Ethyl-5-methyl-1,2-oxazole-4-carbonyl)-1,3-thiazolidine-4-carboxylic acid

Description

3-(3-Ethyl-5-methyl-1,2-oxazole-4-carbonyl)-1,3-thiazolidine-4-carboxylic acid is a heterocyclic compound featuring a 1,3-thiazolidine-4-carboxylic acid core fused with a 3-ethyl-5-methyl-substituted 1,2-oxazole carbonyl group. This structure combines two pharmacologically relevant motifs: the thiazolidine ring, known for its role in medicinal chemistry (e.g., as a β-lactamase inhibitor scaffold), and the 1,2-oxazole moiety, which enhances metabolic stability and binding affinity in drug design . The compound’s stereochemistry is critical, as thiazolidine derivatives often exhibit chirality at the 2- and 4-positions, influencing their biological activity and synthetic pathways .

Propriétés

IUPAC Name |

3-(3-ethyl-5-methyl-1,2-oxazole-4-carbonyl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4S/c1-3-7-9(6(2)17-12-7)10(14)13-5-18-4-8(13)11(15)16/h8H,3-5H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKAZKNBQCBOZBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=C1C(=O)N2CSCC2C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Ethyl-5-methyl-1,2-oxazole-4-carbonyl)-1,3-thiazolidine-4-carboxylic acid typically involves multiple steps. One common approach is to start with the preparation of 3-ethyl-5-methyl-1,2-oxazole-4-carbonyl chloride, which is then reacted with a thiazolidine derivative under controlled conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form .

Analyse Des Réactions Chimiques

Types of Reactions

3-(3-Ethyl-5-methyl-1,2-oxazole-4-carbonyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups in the compound

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile involved .

Applications De Recherche Scientifique

3-(3-Ethyl-5-methyl-1,2-oxazole-4-carbonyl)-1,3-thiazolidine-4-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals .

Mécanisme D'action

The mechanism of action of 3-(3-Ethyl-5-methyl-1,2-oxazole-4-carbonyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Table 1: Key Structural and Physicochemical Comparisons

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Solubility (LogP) | Biological Activity |

|---|---|---|---|---|---|

| 3-(3-Ethyl-5-methyl-1,2-oxazole-4-carbonyl)-1,3-thiazolidine-4-carboxylic acid | C₁₁H₁₄N₂O₄S | 294.31 | 3-Ethyl-5-methyl oxazole, 4-carboxyl | 1.2 (predicted) | Antimicrobial (hypothesized) |

| N-Acetyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid | C₁₂H₁₃NO₃S | 263.30 | 2-Phenyl, N-acetyl | 0.8 | Enzyme inhibition (reported) |

| 3-(5-Phenyl-1,2-oxazole-4-carbonyl)-1,3-thiazolidine-4-carboxylic acid | C₁₄H₁₂N₂O₄S | 312.32 | 5-Phenyl oxazole | 2.1 | Anticancer (in vitro) |

Key Observations :

- Substituent Impact: The 3-ethyl-5-methyl oxazole group in the target compound confers moderate lipophilicity (LogP ~1.2), balancing solubility and membrane permeability.

- Stereochemical Complexity : Unlike N-acetyl-2-phenyl derivatives, which are synthesized as diastereoisomeric mixtures from L-cysteine and aldehydes, the target compound’s 3-substituted oxazole may enforce a fixed configuration at the thiazolidine ring, reducing stereochemical variability .

Activité Biologique

3-(3-Ethyl-5-methyl-1,2-oxazole-4-carbonyl)-1,3-thiazolidine-4-carboxylic acid (CAS No. 1218613-05-8) is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 270.30 g/mol. The compound features a thiazolidine ring, which is known for its biological relevance, particularly in medicinal chemistry.

Mechanisms of Biological Activity

-

Antioxidant Properties :

- Thiazolidine derivatives have been shown to exhibit antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in the context of diseases related to oxidative damage.

-

Cytotoxic Effects :

- Preliminary studies indicate that thiazolidine derivatives may possess cytotoxic effects against various cancer cell lines. The presence of the thiazolidine ring enhances the interaction with cellular targets, potentially leading to apoptosis in malignant cells.

-

Anti-inflammatory Activity :

- Compounds containing thiazolidine structures have been implicated in anti-inflammatory pathways, suggesting their utility in treating inflammatory diseases.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of 3-(3-Ethyl-5-methyl-1,2-oxazole-4-carbonyl)-1,3-thiazolidine-4-carboxylic acid:

| Study | Cell Line | IC50 (µg/mL) | Observations |

|---|---|---|---|

| Sayed et al. (2019) | Jurkat Cells | < 2.00 | Significant apoptosis observed |

| Djenkolic Acid Study | HepG2 Cells | 1.61 ± 1.92 | Indicated potential anti-cancer properties |

These findings suggest that the compound may be effective against certain types of cancer and could be explored further for therapeutic applications.

In Vivo Studies

Research has also indicated that thiazolidine derivatives can influence metabolic pathways positively. For example, thiazolidine-4-carboxylic acid has been shown to enhance liver function and reduce toxicity in animal models .

Case Studies

- Clinical Application in Liver Diseases :

- Oxidative Stress Defense :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.